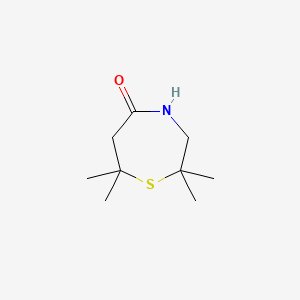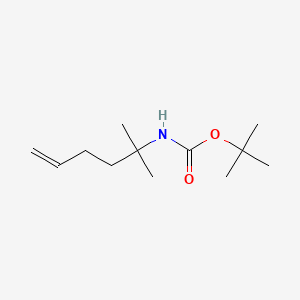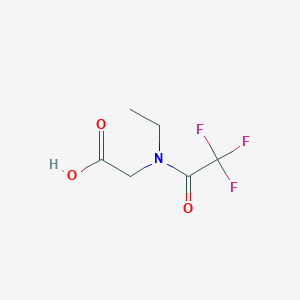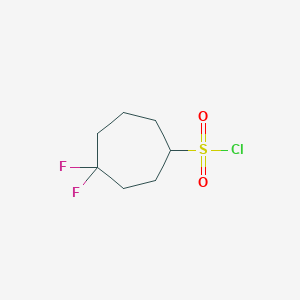
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: is a heterocyclic compound with a unique structure characterized by a seven-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-1,4-thiazepane with an oxidizing agent to form the desired thiazepanone ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepanone to its corresponding thiazepane.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazepanones, depending on the specific reagents and conditions used.
科学研究应用
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure allow it to form stable complexes with metal ions, which can catalyze various biochemical reactions. Additionally, its unique structure enables it to interact with biological macromolecules, potentially inhibiting or modifying their function .
相似化合物的比较
Similar Compounds
1,4-Thiazepan-5-one: Lacks the tetramethyl substitution, resulting in different chemical properties.
2,2,4,4-Tetramethyl-1,3-thiazepan-5-one: Similar structure but different ring size and substitution pattern.
3,3,7,7-Tetramethyl-1,2,5-trithiepane: Contains additional sulfur atoms, leading to different reactivity
Uniqueness
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
属性
分子式 |
C9H17NOS |
|---|---|
分子量 |
187.30 g/mol |
IUPAC 名称 |
2,2,7,7-tetramethyl-1,4-thiazepan-5-one |
InChI |
InChI=1S/C9H17NOS/c1-8(2)5-7(11)10-6-9(3,4)12-8/h5-6H2,1-4H3,(H,10,11) |
InChI 键 |
ITHNPWCYVPLPQI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)NCC(S1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)




![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)



![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
